molecular formula C9H9F2NO2 B12315651 (3R)-3-amino-3-(2,4-difluorophenyl)propanoic acid

(3R)-3-amino-3-(2,4-difluorophenyl)propanoic acid

Cat. No.: B12315651
M. Wt: 201.17 g/mol
InChI Key: RXNSEGYWKJUNMR-MRVPVSSYSA-N
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Description

(3R)-3-amino-3-(2,4-difluorophenyl)propanoic acid is a chiral amino acid derivative characterized by the presence of an amino group and a difluorophenyl group attached to a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-amino-3-(2,4-difluorophenyl)propanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,4-difluorobenzaldehyde and a suitable chiral amine.

    Formation of Intermediate: The initial step involves the condensation of 2,4-difluorobenzaldehyde with the chiral amine to form an imine intermediate.

    Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride to yield the corresponding amine.

    Carboxylation: The final step involves the carboxylation of the amine to form this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-amino-3-(2,4-difluorophenyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

    Substitution: The difluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.

Major Products

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of substituted difluorophenyl derivatives.

Scientific Research Applications

(3R)-3-amino-3-(2,4-difluorophenyl)propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: It serves as a probe to study enzyme-substrate interactions and protein-ligand binding.

    Medicine: It has potential therapeutic applications in the development of drugs targeting specific receptors or enzymes.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (3R)-3-amino-3-(2,4-difluorophenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biochemical effects. The pathways involved may include inhibition or activation of enzymatic reactions, alteration of signal transduction pathways, and changes in gene expression.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Fluorophenyl)piperazine: A compound with a similar fluorophenyl group but different structural features.

    α-(trifluoromethyl)styrene: Another fluorinated compound used in organic synthesis.

Uniqueness

(3R)-3-amino-3-(2,4-difluorophenyl)propanoic acid is unique due to its chiral nature and the presence of both an amino group and a difluorophenyl group. This combination of features makes it a valuable compound for various applications, particularly in the development of chiral drugs and advanced materials.

Properties

Molecular Formula

C9H9F2NO2

Molecular Weight

201.17 g/mol

IUPAC Name

(3R)-3-amino-3-(2,4-difluorophenyl)propanoic acid

InChI

InChI=1S/C9H9F2NO2/c10-5-1-2-6(7(11)3-5)8(12)4-9(13)14/h1-3,8H,4,12H2,(H,13,14)/t8-/m1/s1

InChI Key

RXNSEGYWKJUNMR-MRVPVSSYSA-N

Isomeric SMILES

C1=CC(=C(C=C1F)F)[C@@H](CC(=O)O)N

Canonical SMILES

C1=CC(=C(C=C1F)F)C(CC(=O)O)N

Origin of Product

United States

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